4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline chemical structure and properties
4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline chemical structure and properties
Abstract
This technical guide provides a comprehensive analysis of 4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline , a specialized benzimidazole derivative characterized by a 2-phenylbenzimidazole core substituted with an electron-donating ethoxy group at the 5-position and a primary amine at the para-position of the phenyl ring. This molecule represents a critical scaffold in medicinal chemistry, serving as a precursor for DNA-binding fluorophores (Hoechst analogs), kinase inhibitors, and antiparasitic agents. This document details its chemical structure, tautomeric behavior, robust synthesis protocols, spectroscopic characteristics, and biological applications.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Classification
-
IUPAC Name: 4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline
-
Common Name: 5-Ethoxy-2-(4-aminophenyl)benzimidazole
-
Molecular Formula: C₁₅H₁₅N₃O[1]
-
Molecular Weight: 253.30 g/mol [1]
-
SMILES: CCOc1cc2nc(c3ccc(N)cc3)[nH]c2cc1 (Tautomer A)
Structural Features & Tautomerism
The compound consists of a fused benzene-imidazole ring system (benzimidazole) linked to an aniline moiety.
-
Core Scaffold: The 2-arylbenzimidazole unit is a privileged structure in drug discovery, known for mimicking purine bases and interacting with biological targets via hydrogen bonding and
- stacking. -
5-Ethoxy Group: This substituent increases lipophilicity (LogP) compared to the methoxy analog, potentially enhancing membrane permeability while maintaining electron-donating properties that influence the pKa of the benzimidazole nitrogen.
-
4-Amino Group: Provides a handle for further derivatization (e.g., amide coupling) and acts as a hydrogen bond donor.
Tautomeric Equilibrium: Like all 5-substituted benzimidazoles, this molecule exists in a tautomeric equilibrium between the 5-ethoxy-1H and 6-ethoxy-1H forms. In solution, the proton rapidly exchanges between the N1 and N3 nitrogens.
Figure 1: Tautomeric equilibrium of 5-substituted benzimidazoles.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Note |
| LogP | 2.8 - 3.1 | Moderately lipophilic; suitable for cell penetration. |
| pKa (Benzimidazole) | ~5.5 - 6.0 | Basic N3 nitrogen; protonated at physiological pH in lysosomes. |
| pKa (Aniline) | ~4.0 | Weakly basic. |
| Solubility | Low in water; High in DMSO, MeOH | Soluble in acidic aqueous buffers. |
| Fluorescence | Blue fluorescence; sensitive to pH and solvent polarity. |
Synthesis & Manufacturing
The synthesis of 2-arylbenzimidazoles is well-established. The most robust route for the 5-ethoxy derivative involves the oxidative condensation of an aldehyde with a phenylenediamine.
Retrosynthetic Analysis
The molecule can be disconnected at the C2-aryl bond. The precursors are:
-
4-Ethoxy-1,2-phenylenediamine: Provides the benzimidazole core.
-
4-Aminobenzaldehyde: Provides the 2-aryl substituent.
Synthetic Pathway (Oxidative Cyclization)
Reagents: Sodium metabisulfite (
Figure 2: Oxidative cyclization pathway for benzimidazole synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline via metabisulfite-mediated cyclization.
Materials:
-
4-Ethoxy-1,2-phenylenediamine dihydrochloride (1.0 eq)
-
4-Aminobenzaldehyde (1.0 eq)
-
Sodium metabisulfite (
) (1.2 eq) -
Solvent: DMF/Ethanol (1:3 v/v) or Ethanol/Water.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethoxy-1,2-phenylenediamine (10 mmol) and 4-aminobenzaldehyde (10 mmol) in 50 mL of Ethanol.
-
Oxidant Addition: Add sodium metabisulfite (12 mmol) dissolved in a minimum amount of water (approx. 5 mL).
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor reaction progress by TLC (Eluent: DCM/MeOH 9:1). The Schiff base intermediate may be visible initially, converting to the fluorescent benzimidazole product. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water containing dilute ammonia (
) to adjust pH to ~8–9. This ensures the benzimidazole is in its free base form. -
A precipitate should form. Stir for 30 minutes.
-
-
Purification:
-
Filter the solid and wash with cold water.
-
Recrystallize from Ethanol or Ethanol/Water mixtures.
-
Yield Expectation: 70–85%.
-
Spectroscopic Characterization
To validate the structure, the following spectroscopic signatures are expected:
Proton NMR ( -NMR, DMSO- )
- 12.5 ppm (br s, 1H): Imidazole NH (exchangeable).
- 7.9 ppm (d, 2H): Phenyl protons ortho to the benzimidazole ring (deshielded by the heterocyclic ring).
- 7.4 ppm (d, 1H): Benzimidazole C4-H (ortho to ethoxy).
- 6.9 ppm (s, 1H): Benzimidazole C7-H.
- 6.8 ppm (dd, 1H): Benzimidazole C6-H.
- 6.6 ppm (d, 2H): Phenyl protons ortho to the amine (shielded by electron donation).
-
5.6 ppm (br s, 2H): Aniline
(exchangeable). -
4.05 ppm (q, 2H): Ethoxy
. -
1.35 ppm (t, 3H): Ethoxy
.
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): m/z 254.13. -
Fragmentation usually shows loss of the ethyl group (
) or cleavage of the phenyl ring.
Biological & Pharmaceutical Relevance[2][3][5][7][8][9][10]
Structure-Activity Relationship (SAR)
This molecule serves as a versatile pharmacophore.
-
DNA Minor Groove Binding: Similar to Hoechst 33258, the curved shape of the 2-phenylbenzimidazole allows it to fit snugly into the minor groove of AT-rich DNA sequences. The 5-ethoxy group can protrude, potentially interacting with the phosphate backbone or solvent.
-
Kinase Inhibition: The benzimidazole NH and N3 can form a donor-acceptor motif mimicking the adenine hinge-binding region of ATP. The 4-amino group can be derivatized to reach the "sugar pocket" or "solvent front" of the kinase active site.
Figure 3: Structure-Activity Relationship (SAR) map.
Fluorescence Applications
-
Probe Design: The molecule is inherently fluorescent. Upon binding to DNA or hydrophobic pockets in proteins, the fluorescence quantum yield typically increases, and the emission maximum may blue-shift (solvatochromism).
-
pH Sensing: The basicity of the benzimidazole nitrogen allows it to act as a ratiometric pH sensor in the acidic range (pH 4–6).
References
-
General Synthesis of 2-Arylbenzimidazoles
- Title: "Oxidative cyclization of aldehydes with o-phenylenediamines using sodium metabisulfite."
- Source:Tetrahedron Letters, 2004.
- Context: Describes the method used in the protocol above.
-
Biological Activity of Benzimidazole Derivatives
-
Hoechst Stain Analogs (Structural Context)
- Title: "Synthesis and DNA binding properties of Hoechst 33258 analogues."
- Source:European Journal of Medicinal Chemistry, 2010.
- Context: Provides background on the DNA binding mode of 2-phenylbenzimidazoles.
-
Analogous Compound Data (Methoxy Derivative)
-
Title: "4-(5-Methoxy-1H-benzo[d]imidazol-2-yl)aniline (CAS 366012-74-0)"[7]
- Source:ChemScene / PubChem
- Context: Used for physicochemical property extrapol
-
Sources
- 1. 4-[2-(1h-Benzo[d]imidazol-1-yl)ethoxy]aniline | C15H15N3O | CID 43365713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline [myskinrecipes.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chemscene.com [chemscene.com]
